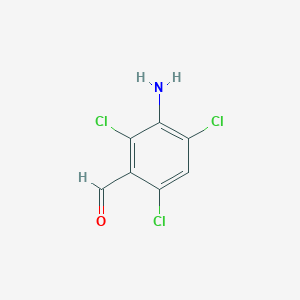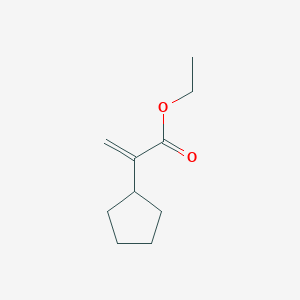
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” is a synthetic organic molecule that features a cyclohexane ring substituted with a bromo-pyrazole moiety and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the bromo group or the pyrazole ring, leading to debromination or hydrogenation products.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Debrominated compounds, hydrogenated pyrazole derivatives.
Substitution: Aminated, thiolated, or alkoxylated products.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biochemical Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-amine
- (1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclohexan-1-amine
- (1R,2S)-2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-amine
Uniqueness
The presence of the bromo group in “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs
Propiedades
Fórmula molecular |
C9H14BrN3 |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h5-6,8-9H,1-4,11H2/t8-,9+/m1/s1 |
Clave InChI |
KXLQXESTFJJXIB-BDAKNGLRSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)N)N2C=C(C=N2)Br |
SMILES canónico |
C1CCC(C(C1)N)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


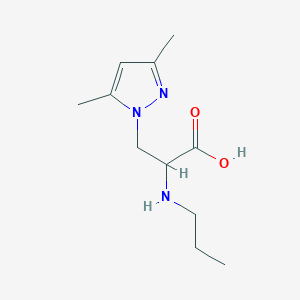


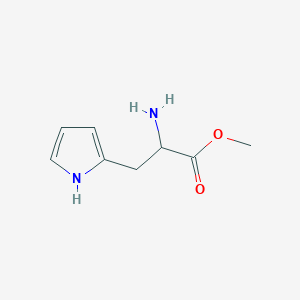

![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
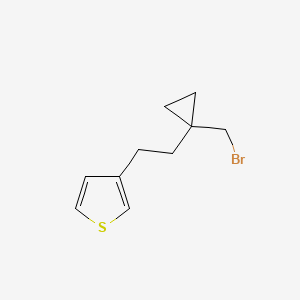
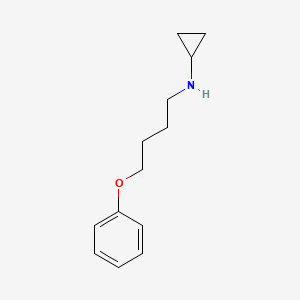
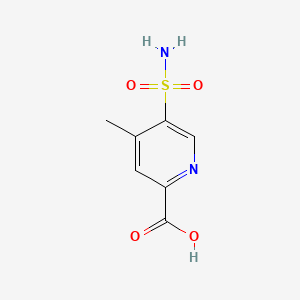
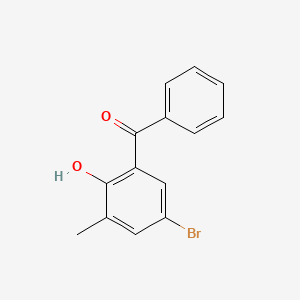

![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
